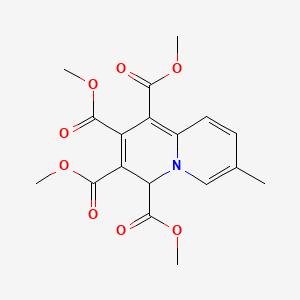
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate is a complex organic compound with a unique structure that includes multiple ester groups and a quinolizine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a quinolizine derivative with methyl ester groups in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial to achieve high efficiency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The ester groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism by which tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethyl 9a-methyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate
Uniqueness
Tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate is unique due to its specific substitution pattern and the presence of multiple ester groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
909-41-1 |
|---|---|
Formule moléculaire |
C18H19NO8 |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
tetramethyl 7-methyl-4H-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C18H19NO8/c1-9-6-7-10-11(15(20)24-2)12(16(21)25-3)13(17(22)26-4)14(18(23)27-5)19(10)8-9/h6-8,14H,1-5H3 |
Clé InChI |
MLOKKRWFMGCUSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(C(=C(C(=C2C=C1)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


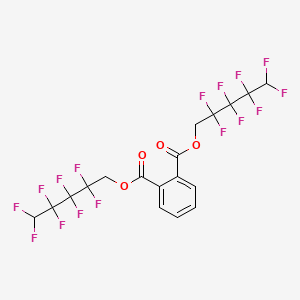
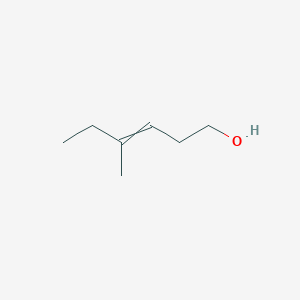
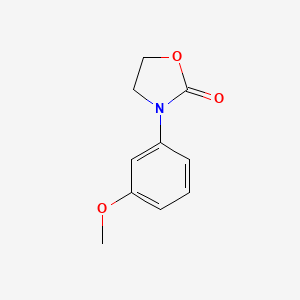

![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
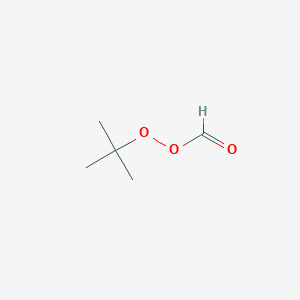
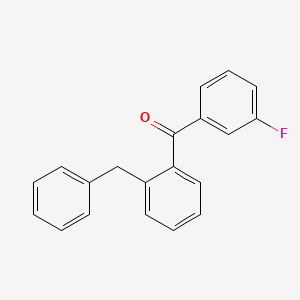
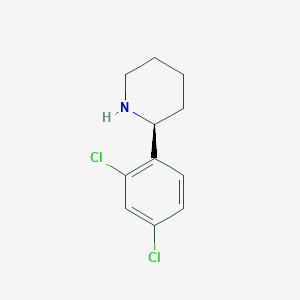
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
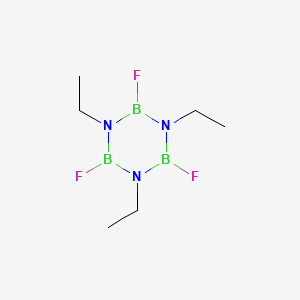

![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
